molecular formula C11H13IN4O3 B1530895 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 114748-67-3

2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No. B1530895
M. Wt: 376.15 g/mol
InChI Key: KJNOBXXCZQLWLF-CAHLUQPWSA-N
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Description

2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C11H13IN4O3 and its molecular weight is 376.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Approaches and Nucleoside Analogues

A Facile Synthetic Approach to 7-deazaguanine Nucleosides outlines an efficient synthetic route to compounds structurally related to the mentioned chemical, showcasing the utility in preparing nucleoside analogues. This study by Wang and Gold (2009) highlights a strategy involving condensation reactions and protection techniques, offering a pathway to diverse guanine nucleosides (Wang & Gold, 2009).

Antiviral and Antimicrobial Applications

Inhibition of Dengue Virus RNA Synthesis by Chen et al. (2010) demonstrates the antiviral capabilities of a compound structurally similar to the mentioned chemical, particularly against Dengue virus. This research emphasizes the compound's mechanism of action in blocking viral RNA synthesis, revealing its potential as an antiviral therapeutic agent (Chen et al., 2010).

Antibacterial and Antifungal Activities

Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives by Hossan et al. (2012) explores the antimicrobial potential of derivatives related to the chemical . The study synthesizes a series of compounds demonstrating significant antibacterial and antifungal activities, underscoring the chemical's relevance in developing new antimicrobial agents (Hossan et al., 2012).

Chemical Synthesis and Characterization

Direct Metalation of Heteroaromatic Esters and Nitriles by Bentabed-Ababsa et al. (2010) details a methodology that could be pertinent to the synthesis and functionalization of compounds like the one discussed. This research presents a novel approach to metalation and subsequent conversion to dipyridopyrimidinones, offering insights into the chemical's structural and functional versatility (Bentabed-Ababsa et al., 2010).

Heterocyclic Chemistry and Biological Activity

Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives by Titi et al. (2020) investigates the synthesis and biological evaluation of heterocyclic compounds, including those similar to the chemical of interest. This work provides a foundation for understanding the structural characteristics and potential bioactivities of such compounds, contributing to the development of new pharmacophores (Titi et al., 2020).

properties

IUPAC Name

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNOBXXCZQLWLF-CAHLUQPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 2
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 3
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 4
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 5
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-amino-7-((2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

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